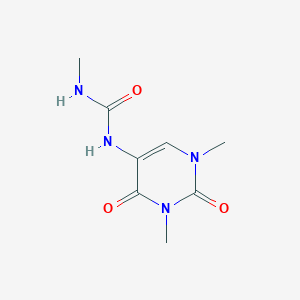

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea

Description

Properties

CAS No. |

56012-71-6 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-methylurea |

InChI |

InChI=1S/C8H12N4O3/c1-9-7(14)10-5-4-11(2)8(15)12(3)6(5)13/h4H,1-3H3,(H2,9,10,14) |

InChI Key |

JGBUTFPGVOZGQM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CN(C(=O)N(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea typically involves the synthesis of pyrimidin-dione derivatives through multi-step reactions starting from urea derivatives and malonic acid esters or their cyano analogs. The process can often be conducted in one pot or in sequential stages without the need for isolation or purification of intermediates, enhancing safety and cost-effectiveness for industrial scale production.

Key Synthetic Steps

This approach is exemplified in the preparation of alogliptin, a structurally related pyrimidin-dione derivative, where the use of urea and malonic acid ester derivatives under controlled conditions yields the desired pyrimidin-dione core efficiently.

Alternative One-Pot Synthesis Procedures

A novel one-pot synthesis method has been reported for pyrimidine fused ring analogs, which may be adapted for the target compound. This method involves:

- Stirring a mixture of hydrazinyl-methyluracil derivatives with aromatic aldehydes in ethanol at room temperature to form hydrazone intermediates.

- Subsequent treatment with thionyl chloride under reflux for a few minutes.

- Addition of aqueous ammonia to precipitate the final product, which is then purified by crystallization from DMF/ethanol mixtures.

This method provides moderate to good yields (51-94%) and allows for straightforward purification, making it suitable for laboratory-scale synthesis.

Scale-Up and Industrial Considerations

Industrial processes emphasize:

- Performing multiple reaction steps in a single vessel without intermediate isolation.

- Using cost-effective reagents such as urea and malonic acid derivatives.

- Optimizing reaction conditions to avoid hazardous intermediates and to improve yield and purity.

- Conversion to salt forms (e.g., benzoate salts) to enhance stability and handling.

For example, in the patented industrial synthesis of alogliptin, the overall yield is about 20-25% over three stages, with key alkylation steps involving chlorouracil derivatives and amine substitutions.

Comprehensive Data Table of Preparation Methods

Research Findings and Characterization

- The synthesized compounds exhibit characteristic IR absorption bands for NH, C=O, and C=N groups, confirming pyrimidin-dione structures.

- Proton NMR spectra typically show singlets corresponding to methyl groups on nitrogen atoms and aromatic protons, consistent with the expected chemical environment.

- Mass spectrometry confirms molecular weights matching the target compounds.

- Elemental analyses align closely with theoretical values, demonstrating high purity of the synthesized materials.

Chemical Reactions Analysis

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups attached to the tetrahydropyrimidine core. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Observations

- Thiourea vs. Urea Derivatives : Thiourea analogs (e.g., compound 3e) exhibit higher melting points (332–334°C) compared to urea derivatives due to stronger intermolecular interactions via sulfur’s polarizability .

- Formamide Derivatives : Theophylline Impurity C (formamide substituent) and Doxofylline Impurity 14 (formamide with extended alkyl chain) highlight substituent effects on pharmaceutical applications. Formamide groups may improve solubility but reduce thermal stability .

Research Implications and Limitations

- Applications : The compound’s structural features align with molecules used in drug development (e.g., enzyme inhibitors) and pharmaceutical impurity standards .

- Data Gaps : Specific data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Further experimental studies are required.

- Synthetic Challenges : While thiourea analogs are well-documented, optimizing urea-specific synthesis conditions (e.g., reaction time, solvent choice) remains critical for scaling production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylurea?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a 5-amino-substituted tetrahydropyrimidine derivative with methyl isocyanate under controlled conditions. For example, thiourea analogs (e.g., 3e in ) are synthesized by reacting pyrimidine intermediates with thiourea derivatives in methanol, followed by filtration and recrystallization. Adjusting the solvent (e.g., DMF) and using catalysts (e.g., DMF-DMA in ) can optimize yields.

- Key Steps :

- Purification via recrystallization from methanol or ethanol.

- Characterization using IR spectroscopy to confirm NH (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., urea C=O at ~1700 cm⁻¹, NH stretches).

- NMR : ¹H NMR confirms methyl groups (δ ~3.0–3.5 ppm for N-methyl) and aromatic protons (if applicable).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) verify molecular weight.

- Melting Point : Consistency with literature (e.g., thiourea analogs in show sharp melting points between 332–352°C).

Q. What analytical techniques are recommended for detecting impurities in this compound?

- Methodology :

- HPLC with UV Detection : Utilize C18 columns and gradient elution (e.g., ammonium acetate buffer pH 6.5 and acetonitrile, as in ).

- LC-MS : Identifies impurities structurally related to theophylline derivatives (e.g., lists N-formamide analogs as common impurities).

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

- Methodology :

Prepare the ligand (compound) and receptor (target protein) using AutoDockTools.

Define grid parameters around the active site (e.g., EGFR kinase domain).

Run Lamarckian genetic algorithm (LGA) for docking simulations.

- Validation : Compare binding energies (ΔG) with known inhibitors and analyze hydrogen-bonding interactions (e.g., urea moiety with catalytic residues) .

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Refinement : Apply SHELXL ( ) for structure solution. Key steps:

Solve phases via direct methods.

Refine anisotropic displacement parameters.

Validate hydrogen-bonding networks (e.g., N–H⋯O interactions, as in ).

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents on the pyrimidine ring (e.g., replaces urea with thiourea or cyclohexyl groups).

- Biological Assays : Test analogs for antiproliferative activity (e.g., MTT assays against cancer cell lines, as in ).

- Data Analysis : Correlate electronic (Hammett σ) or steric parameters with IC50 values.

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

- Methodology :

- Kinetic Studies : Monitor reactions via in-situ NMR or UV-Vis spectroscopy (e.g., hydrolysis of urea to amines under acidic conditions).

- DFT Calculations : Compute transition states for key reactions (e.g., ring-opening of tetrahydropyrimidine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.